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Compound of Interest

Compound Name: Neoenactin A

Cat. No.: B15560074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Neoenactin A is a naturally occurring antifungal agent isolated from Streptoverticillium

olivoreticuli subsp. neoenacticus.[1] This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, and biological activities of Neoenactin A. It

is intended to serve as a resource for researchers and professionals involved in antifungal drug

discovery and development. The document details its proposed mechanism of action as an

inhibitor of N-myristoyltransferase and its synergistic effects with polyene antibiotics.

Methodologies for its isolation and synthesis, alongside protocols for assessing its biological

activity, are also discussed.

Chemical Structure and Physicochemical Properties
Neoenactin A is a hydroxamic acid derivative with a long aliphatic chain containing two keto

groups. Its chemical identity has been established through spectroscopic methods and total

synthesis.

Table 1: Physicochemical Properties of Neoenactin A
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Property Value Source

Molecular Formula C₁₉H₃₆N₂O₅ [2]

Molecular Weight 372.5 g/mol [2]

IUPAC Name

(2S)-2-amino-N-(3,10-

dioxohexadecyl)-N,3-

dihydroxypropanamide

[2]

SMILES

CCCCCCC(=O)CCCCCCC(=O

)CCN(C(=O)--INVALID-LINK--

N)O

[2]

InChI

InChI=1S/C19H36N2O5/c1-2-

3-4-7-10-16(23)11-8-5-6-9-12-

17(24)13-14-

21(26)19(25)18(20)15-

22/h18,22,26H,2-

15,20H2,1H3/t18-/m0/s1

[2]

InChIKey
RBILPDRITRQXOM-

SFHVURJKSA-N
[2]

CAS Number
Information not available in

search results

Appearance White crystalline solid [1]

Solubility
Information not available in

search results

Biological Activity and Mechanism of Action
Neoenactin A exhibits significant antifungal properties and is notably active against a range of

yeasts and fungi. A key characteristic of its biological profile is its ability to potentiate the activity

of polyene antifungal antibiotics, such as amphotericin B.

Intrinsic Antifungal Activity
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While specific minimum inhibitory concentration (MIC) values for Neoenactin A against various

fungal strains are not readily available in the reviewed literature, it has been established to

possess strong antifungal activity.[1] Further quantitative studies are required to fully

characterize its antifungal spectrum.

Table 2: Antifungal Activity of Neoenactin A (Illustrative)

Fungal Species MIC (µg/mL) Reference

Candida albicans Data not available

Aspergillus fumigatus Data not available

Cryptococcus neoformans Data not available

Saccharomyces cerevisiae Data not available

Note: This table is for illustrative purposes only. Specific MIC values for Neoenactin A were not

found in the search results.

Mechanism of Action: Inhibition of N-
Myristoyltransferase (NMT)
The primary mechanism of action for Neoenactin A is believed to be the inhibition of N-

myristoyltransferase (NMT). NMT is a crucial enzyme in fungi that catalyzes the covalent

attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide

range of cellular proteins. This process, known as N-myristoylation, is vital for the proper

function and localization of proteins involved in signal transduction, protein-protein interactions,

and membrane targeting. By inhibiting NMT, Neoenactin A disrupts these essential cellular

processes, leading to fungal growth inhibition.
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Figure 1: Proposed mechanism of action of Neoenactin A via inhibition of N-
myristoyltransferase (NMT).

Synergistic Activity with Polyene Antibiotics
Neoenactin A has been shown to potentiate the antifungal effects of polyene antibiotics like

amphotericin B.[1] Polyenes act by binding to ergosterol in the fungal cell membrane, leading

to the formation of pores and subsequent leakage of cellular contents. It is hypothesized that

Neoenactin A's activity, possibly through its effects on membrane-associated proteins or other

cellular processes, enhances the ability of polyenes to disrupt the fungal cell membrane. The

precise molecular basis for this synergy requires further investigation.

Experimental Protocols
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The following sections outline the general methodologies for the isolation, synthesis, and

biological evaluation of Neoenactin A, based on available literature. Detailed, step-by-step

protocols are not fully available in the public domain and would require access to the original

research articles' supplementary information or direct contact with the authors.

Isolation and Purification of Neoenactin A
Neoenactin A is a secondary metabolite produced by the fermentation of Streptoverticillium

olivoreticuli subsp. neoenacticus. The general procedure for its isolation and purification is as

follows:

Fermentation: The producing microorganism is cultured in a suitable nutrient medium under

optimal conditions for antibiotic production.

Extraction: The fungal mycelia are harvested and extracted with methanol to obtain a crude

extract containing Neoenactin A.[1]

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. Due to its

basic nature, Neoenactin A can be extracted from the methanol extract into ethyl acetate at

an alkaline pH.[1]

Chromatography: The enriched extract is then purified using partition chromatography on a

cellulose column. Elution is carried out with ethyl acetate buffered with a phosphate buffer

(pH 8.0) to yield pure Neoenactin A.[1]
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Figure 2: General workflow for the isolation and purification of Neoenactin A.

Total Synthesis
The first total synthesis of Neoenactin A has been reported, confirming its chemical structure.

While the detailed experimental procedures are not provided here, the synthesis involves key

steps such as oxidative cleavage of an olefin and a Michael addition. A comprehensive

understanding of the synthetic route would require consulting the primary literature.

Antifungal Susceptibility Testing
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The antifungal activity of Neoenactin A can be quantified by determining its Minimum Inhibitory

Concentration (MIC) against various fungal isolates. Standardized methods, such as those

provided by the Clinical and Laboratory Standards Institute (CLSI), can be adapted. A general

broth microdilution method would involve:

Preparation of Inoculum: Fungal isolates are grown on appropriate agar plates, and a

standardized suspension of fungal cells or spores is prepared in a suitable broth medium.

Drug Dilution: A serial dilution of Neoenactin A is prepared in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized fungal suspension.

Incubation: The plates are incubated at a temperature and duration suitable for the growth of

the specific fungal species being tested.

MIC Determination: The MIC is determined as the lowest concentration of Neoenactin A that

causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in

turbidity compared to a drug-free control.

N-Myristoyltransferase (NMT) Inhibition Assay
The inhibitory activity of Neoenactin A against NMT can be assessed using various in vitro

assays. A fluorescence-based assay provides a sensitive and continuous monitoring method. A

general protocol is as follows:

Assay Components: The reaction mixture typically includes recombinant fungal NMT, a

peptide substrate with an N-terminal glycine, myristoyl-CoA, and a fluorescent probe that

reacts with the coenzyme A (CoA) released during the reaction.

Inhibitor Addition: Varying concentrations of Neoenactin A are added to the reaction mixture.

Reaction Initiation: The reaction is initiated by the addition of myristoyl-CoA.

Fluorescence Monitoring: The increase in fluorescence, corresponding to the amount of CoA

produced, is monitored over time using a fluorescence plate reader.

Data Analysis: The initial reaction rates are calculated, and the concentration of Neoenactin
A that causes 50% inhibition of NMT activity (IC50) is determined by plotting the reaction
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rates against the inhibitor concentration.

Conclusion
Neoenactin A is a promising antifungal compound with a distinct mechanism of action

involving the inhibition of the essential fungal enzyme N-myristoyltransferase. Its ability to act

synergistically with established antifungal agents like amphotericin B further highlights its

potential therapeutic value. While its chemical structure and general biological activities are

known, there is a need for more detailed, publicly available quantitative data on its antifungal

spectrum and comprehensive, step-by-step experimental protocols to facilitate further research

and development. This guide consolidates the current knowledge on Neoenactin A and aims

to provide a solid foundation for future investigations into this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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